molecular formula C15H18N2O2 B2731119 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 147796-05-2

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B2731119
CAS RN: 147796-05-2
M. Wt: 258.321
InChI Key: MCRTVLJNXKXHBA-UHFFFAOYSA-N
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Description

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process to obtain 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid substituted at position 1 involves reacting L-tryptophan and benzaldehyde in diluted sulfuric acid for 7 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.32 and a molecular formula of C15H18N2O2 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Presence in Food and Biological Fluids

Tetrahydro-beta-carbolines, including compounds closely related to 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, have been identified in various foodstuffs, human urine, and human milk. These findings suggest that tetrahydro-beta-carbolines may be produced endogenously in humans and through fermentation in food products. The identification of these compounds in human biological fluids underscores their potential role in human metabolism and diet-related exposure (Adachi et al., 1991).

Antioxidant Properties

Tetrahydro-beta-carbolines found in fruits and fruit juices have shown antioxidant and radical scavenger activities, suggesting a potential health benefit when consumed. These activities are comparable to those of ascorbic acid and Trolox, highlighting the importance of dietary intake of these compounds from fruits and fruit products (Herraiz & Galisteo, 2003).

Analytical Detection and Quantification

The development of high-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry methods has facilitated the sensitive and specific detection of tetrahydro-beta-carboline derivatives in food samples. This advancement in analytical techniques underscores the relevance of monitoring these compounds in the food supply for health and safety evaluations (Gutsche & Herderich, 1997).

Occurrence in Commercial Foodstuffs

Research has detailed the occurrence of tetrahydro-beta-carboline-3-carboxylic acids in a wide range of commercial food products, including soy sauce, seasoning, wines, beer, and various vinegars. This widespread presence in the diet suggests a potential for significant exposure among populations, warranting further investigation into their health implications (Herraiz, 1996).

Interaction with Benzodiazepine Receptors

Some esters of beta-carboline-3-carboxylic acid, closely related to the compound of interest, have been synthesized and tested for their affinity to the benzodiazepine receptor, showing varying degrees of potency. This interaction with the benzodiazepine receptor suggests potential neuropharmacological applications, highlighting the importance of structural elements in modulating biological activity (Lippke et al., 1983).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It is used for proteomics research , but further details about its biological activity or interactions are not provided.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the search results.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in proteomics research , it may be involved in studies to understand protein function and interactions.

properties

IUPAC Name

1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-5-12-14-10(8-13(16-12)15(18)19)9-6-3-4-7-11(9)17-14/h3-4,6-7,12-13,16-17H,2,5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRTVLJNXKXHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331176
Record name 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

147796-05-2
Record name 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

L-tryptophan (5.10 g, 25 mmol), water (300 ml), H2SO4 (0.5M, 50 ml), n-butyraldehyde (10 ml) and ethanol (100 ml) were added in a 250 ml round-bottom flask, and then stirred and reacted at room temperature for 24 h. After filtration, wash with water and drying, white solids (3.75 g, 58%) were obtained.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
58%

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